Bromomethylenecyclohexane

描述

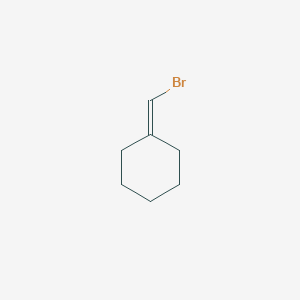

Structure

2D Structure

属性

IUPAC Name |

bromomethylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYGOCFMWWWMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CBr)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340518 | |

| Record name | Bromomethylenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-49-9 | |

| Record name | Bromomethylenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethylenecyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bromomethylenecyclohexane

Established Direct Synthetic Routes to Bromomethylenecyclohexane

Direct synthetic routes to this compound primarily focus on two distinct strategies: the reduction of a geminal dibromide and the free-radical halogenation of an exocyclic alkene. These methods offer different advantages and challenges in terms of regioselectivity and reaction control.

Reduction of Geminal Dibromides (e.g., from Cyclohexane (B81311), (dibromomethylene)-)

A key approach to synthesizing this compound involves the selective reduction of (dibromomethylene)cyclohexane. This geminal dibromide serves as a direct precursor, and its partial reduction yields the desired vinyl bromide.

The synthesis of the (dibromomethylene)cyclohexane precursor is commonly achieved via the Corey-Fuchs reaction. acs.orgchegg.comjk-sci.com This reaction involves the treatment of cyclohexanone (B45756) with a phosphorus ylide generated in situ from triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.orgalfa-chemistry.com The use of zinc dust can enhance the yield and simplify the purification process. wikipedia.orgalfa-chemistry.com

Once the geminal dibromide is obtained, its selective reduction to the monobrominated alkene is the crucial step. Various reagents have been employed for the stereoselective reduction of gem-dibromides to vinyl bromides. acs.org These methods are designed to remove one bromine atom while retaining the other, leading to the formation of the vinyl bromide. Reagents such as indium metal have been shown to be effective for this transformation. Other methods for the reduction of 1,1-dibromoalkenes to vinyl bromides include the use of dimethylphosphite (B8804443) and triethylamine.

| Precursor | Reagent(s) for Reduction | Product | Notes |

| (Dibromomethylene)cyclohexane | Indium Metal | This compound | Offers stereoselective reduction. acs.org |

| (Dibromomethylene)cyclohexane | Dimethylphosphite, Triethylamine | This compound | A convenient procedure for selective reduction. |

Free Radical Halogenation Approaches (e.g., from Methylenecyclohexane (B74748), forming substituted this compound isomers)

An alternative and widely utilized strategy for the synthesis of this compound and its isomers is the free-radical halogenation of methylenecyclohexane. This approach typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or light. This reaction proceeds via an allylic bromination mechanism.

The reaction of methylenecyclohexane with NBS can lead to a mixture of isomeric products due to the nature of the allylic radical intermediate. The primary products are typically 1-(bromomethyl)cyclohexene (B1274123) and (bromomethylene)cyclohexane. The distribution of these products can be influenced by reaction conditions. The formation of 1-(bromomethyl)cyclohexene is often favored as the major product.

| Starting Material | Reagent(s) | Major Product | Minor Product(s) |

| Methylenecyclohexane | N-Bromosuccinimide (NBS), Radical Initiator/Light | 1-(Bromomethyl)cyclohexene | (Bromomethylene)cyclohexane |

Precursor Chemistry and Synthetic Accessibility

The feasibility of the synthetic routes described above is intrinsically linked to the availability of the key precursors: (dibromomethylene)cyclohexane and methylenecyclohexane.

The synthesis of (dibromomethylene)cyclohexane, the precursor for the reduction route, relies on the Corey-Fuchs reaction starting from cyclohexanone. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgnrochemistry.com Cyclohexanone itself is a readily available industrial chemical, often produced by the oxidation of cyclohexane or the hydrogenation of phenol. This makes the geminal dibromide precursor synthetically accessible.

Methylenecyclohexane, the starting material for the free-radical halogenation approach, is commonly synthesized from cyclohexanone using the Wittig reaction. chegg.comorgsyn.orgorgsyn.org This well-established olefination method provides a reliable route to the exocyclic alkene. The Wittig reaction involves the reaction of cyclohexanone with a phosphorus ylide, typically generated from methyltriphenylphosphonium (B96628) bromide and a strong base. Detailed procedures for this transformation are available in the literature, with reported yields varying based on the specific conditions and reagents used. orgsyn.orgorgsyn.org The accessibility of cyclohexanone ensures that methylenecyclohexane is also a readily obtainable precursor.

| Precursor | Starting Material(s) | Key Reaction |

| (Dibromomethylene)cyclohexane | Cyclohexanone, Triphenylphosphine, Carbon Tetrabromide | Corey-Fuchs Reaction |

| Methylenecyclohexane | Cyclohexanone, Methyltriphenylphosphonium Bromide | Wittig Reaction |

Reactivity and Mechanistic Investigations of Bromomethylenecyclohexane

Nucleophilic Substitution and Elimination Pathways

Bromomethylenecyclohexane, as a vinylic halide, displays characteristic reactivity dominated by nucleophilic substitution and elimination reactions. The specific pathway taken is highly dependent on the nature of the nucleophile/base and the reaction conditions.

The reaction of this compound with a strong, sterically hindered base such as potassium tert-butoxide (KOtBu) can theoretically proceed via competing nucleophilic substitution (SN2') and elimination (E2) pathways.

Due to its significant steric bulk, potassium tert-butoxide is generally a poor nucleophile, which typically disfavors substitution reactions. masterorganicchemistry.comstackexchange.com However, if a substitution reaction were to occur, it would likely proceed through an SN2' mechanism (allylic substitution) to yield tert-butoxymethylenecyclohexane.

More commonly, potassium tert-butoxide is employed to promote elimination reactions. sarchemlabs.comchemistrysteps.com Vinylic halides can undergo elimination to furnish alkynes. wikipedia.org In the case of this compound, a dehydrobromination reaction could lead to the formation of highly strained and reactive intermediates like cyclohexyne. The generation of such cycloalkynes via this pathway is exceptionally challenging and requires forcing conditions due to the instability of the vinyl cation intermediate that would be formed under certain mechanistic considerations. stackexchange.com The reaction generally involves the abstraction of a proton and the concurrent departure of the bromide ion.

Table 1: Potential Reaction Pathways of this compound with Potassium tert-Butoxide This table presents theoretical products based on established reactivity patterns.

| Reaction Pathway | Proposed Product | Reagent | General Mechanistic Principle |

|---|---|---|---|

| Nucleophilic Substitution (SN2') | t-Butoxymethylenecyclohexane | Potassium tert-Butoxide | Attack of the alkoxide at the double bond with displacement of bromide. Generally disfavored due to the steric hindrance of KOtBu. |

| Elimination (E2) | Cyclohexyne | Potassium tert-Butoxide | Base-induced dehydrobromination. Formation of the cyclic alkyne is mechanistically plausible but energetically difficult. stackexchange.com |

The hydrolysis of vinylic halides like this compound is generally a slow process. The reaction involves the substitution of the bromine atom by a hydroxyl group. This process is mechanistically challenging because it would need to proceed through a highly unstable vinyl cation if it were to follow an SN1 pathway. stackexchange.com

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis, particularly with palladium, provides powerful methods for forming new carbon-carbon bonds using this compound as a key building block. These reactions are valued for their efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions enable the connection of the cyclohexylmethylene moiety to various organic fragments.

With Potassium Alkyltrifluoroborates (Suzuki-Miyaura type): this compound can serve as the electrophilic partner in Suzuki-Miyaura cross-coupling reactions. It can be coupled with potassium alkyltrifluoroborates in the presence of a palladium catalyst, such as PdCl2(dppf), and a base like cesium carbonate. These reactions typically proceed in good yields and tolerate a wide range of functional groups on the coupling partner.

With Alkenyl Lithium Compounds (Murahashi type): The direct cross-coupling of organolithium reagents, including alkenyl lithium compounds, with vinyl halides is a potent method for C-C bond formation. Using a catalyst system composed of a palladium source like Pd2(dba)3 and a sterically demanding phosphine ligand (e.g., XPhos), this compound can be coupled with alkenyl lithium reagents stereoselectively and in high yields under mild conditions.

Fluoride-Promoted Couplings with Aryl Halides: While this compound itself would typically react as the electrophile, related fluoride-promoted couplings often involve the use of organoboron or organosilicon reagents which are activated by a fluoride source (e.g., TBAF, CsF). In a hypothetical scenario where a metallated derivative of methylenecyclohexane (B74748) is used, it could be coupled with aryl halides. The fluoride ion acts as an activating agent for the organometallic species, facilitating the transmetalation step in the palladium catalytic cycle.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table summarizes typical conditions for cross-coupling reactions involving vinyl halides like this compound.

| Coupling Partner | Reaction Type | Typical Catalyst/Ligand | Typical Base/Additive | Product Class |

|---|---|---|---|---|

| Potassium Alkyltrifluoroborates | Suzuki-Miyaura | PdCl2(dppf) | Cs2CO3 | Alkyl-substituted methylenecyclohexanes |

| Alkenyl Lithium Compounds | Murahashi | Pd2(dba)3 / XPhos | None (reagent is basic) | Dienes |

| Aryl Halides (with metallated methylenecyclohexane) | Fluoride-Promoted | Pd(OAc)2 / Phosphine Ligand | Fluoride source (e.g., TBAF) | Aryl-substituted methylenecyclohexanes |

This compound is an effective reagent for the direct α-alkenylation of compounds with acidic protons, such as arylacetonitriles. This palladium-catalyzed reaction provides a direct route to the synthesis of α-aryl-β-cyclohexylidene-propionitriles, which are a subclass of aryl acrylonitriles. nih.gov

The reaction is typically carried out using a palladium catalyst, such as Pd(OAc)2, in combination with a specialized phosphine ligand like NIXANTPHOS. A strong base is required to deprotonate the arylacetonitrile, forming a nucleophilic carbanion that participates in the catalytic cycle. This methodology has been shown to be effective for the alkenylation of various arylacetonitriles with this compound, affording the desired products in good yields. researchgate.net

Table 3: Palladium-Catalyzed α-Alkenylation of Phenylacetonitrile with this compound Data sourced from Jiang, Y. et al., Front. Chem., 2022. nih.govresearchgate.net

| Arylacetonitrile | Vinyl Halide | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Phenylacetonitrile | This compound | 5 mol% Pd(OAc)2 / 10 mol% NIXANTPHOS | NaOtBu | DME | 72% |

Copper-Catalyzed Reaction Systems

Copper-catalyzed reactions represent a cost-effective and efficient methodology for forming various chemical bonds, offering an alternative to palladium-based systems. nih.gov For a substrate such as this compound, the reactive carbon-bromine (C-Br) bond on the sp²-hybridized carbon serves as a key handle for introducing new functional groups.

The copper-catalyzed N-arylation of heterocycles, a variant of the Ullmann condensation, is a powerful tool for synthesizing compounds containing a nitrogen-to-sp²-carbon bond. This transformation is crucial in medicinal chemistry and materials science, as N-aryl heterocycles are common motifs in pharmaceuticals. nih.gov In the context of this compound, this reaction allows for the direct attachment of various nitrogen-containing rings to the methylenecyclohexane scaffold.

The reaction typically employs a simple catalytic system composed of a copper(I) salt, such as copper(I) iodide (CuI), a ligand, and a base. researchgate.net Ligands like 1,10-phenanthroline or amino acids (e.g., L-proline) are known to accelerate the coupling process, allowing for milder reaction conditions. researchgate.netacs.org A common base used is potassium phosphate (K₃PO₄). The proposed mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov The cycle begins with the oxidative addition of the vinyl bromide to the active Cu(I) species, followed by coordination of the N-heterocycle and subsequent reductive elimination to furnish the N-vinylated product and regenerate the Cu(I) catalyst. nih.gov

The scope of this reaction is broad, accommodating a variety of N-heterocycles. Below is a representative table of potential coupling partners for this compound based on established copper-catalyzed methodologies for vinyl bromides. researchgate.net

| Entry | This compound | N-Heterocycle Coupling Partner | Product | Typical Yield Range (%) |

|---|---|---|---|---|

| 1 |  | Imidazole | 1-(Cyclohexylidenemethyl)-1H-imidazole | 70-85 |

| 2 |  | Pyrazole | 1-(Cyclohexylidenemethyl)-1H-pyrazole | 75-90 |

| 3 |  | 1,2,4-Triazole | 1-(Cyclohexylidenemethyl)-1H-1,2,4-triazole | 65-80 |

| 4 |  | Benzimidazole | 1-(Cyclohexylidenemethyl)-1H-benzo[d]imidazole | 60-75 |

While direct C-H arylation often refers to the coupling of two C-H bonds, a related and highly valuable transformation is the copper-catalyzed cross-coupling of C-Br bonds with organometallic reagents, which effectively achieves the arylation of the carbon framework. Copper-catalyzed variants of the Suzuki-Miyaura reaction, which couples organoboranes with organic halides, have been developed as a cost-effective alternative to palladium. rsc.org

For this compound, this reaction involves coupling with various arylboronic acids to form (cyclohexylidenemethyl)benzene derivatives. These products are of interest as building blocks for more complex molecular architectures. The reaction system typically utilizes a copper catalyst and is compatible with a range of functional groups on the arylboronic acid partner. rsc.org The reaction tolerates both electron-rich and electron-deficient aryl groups, highlighting its versatility.

The reaction proceeds via a catalytic cycle involving transmetalation of the aryl group from boron to the copper center, followed by coupling with the vinyl bromide. The specific mechanism can vary but generally leads to the formation of a new carbon-carbon bond at the site of the original C-Br bond.

| Entry | This compound | Arylboronic Acid Coupling Partner | Product | Typical Yield Range (%) |

|---|---|---|---|---|

| 1 |  | Phenylboronic acid | (Cyclohexylidenemethyl)benzene | 80-95 |

| 2 |  | 4-Methoxyphenylboronic acid | 1-(Cyclohexylidenemethyl)-4-methoxybenzene | 85-98 |

| 3 |  | 4-(Trifluoromethyl)phenylboronic acid | 1-(Cyclohexylidenemethyl)-4-(trifluoromethyl)benzene | 75-90 |

| 4 |  | Naphthalen-2-ylboronic acid | 2-(Cyclohexylidenemethyl)naphthalene | 70-85 |

Mechanistic Investigations in Catalytic Transformations

Understanding the underlying mechanisms of catalytic reactions involving this compound is essential for optimizing reaction conditions and predicting potential side products. Key mechanistic steps and considerations include dehydrogenative pathways, the potential for beta-hydride elimination in intermediates, and the formation of hypervalent species.

Dehydrogenative pathways are a cornerstone of modern C-H activation chemistry, where a carbon-carbon or carbon-heteroatom bond is formed from two C-H bonds with the formal loss of a hydrogen molecule (H₂). rsc.org These reactions, often categorized as cross-dehydrogenative couplings (CDC), offer high atom economy by avoiding the need for pre-functionalized starting materials. rsc.org

However, in the context of this compound, the primary site of reactivity in most cross-coupling reactions is the highly polarized and relatively weak C-Br bond. Catalytic cycles initiated by the cleavage of this bond, such as through oxidative addition to a low-valent metal center (e.g., Pd(0)), are typically much more kinetically favorable than the activation of a stronger C-H bond on the same molecule or a coupling partner. Therefore, while dehydrogenative coupling is a powerful strategy in organic synthesis, it is not considered a primary or common mechanistic pathway for the transformation of this compound under typical cross-coupling conditions. Such pathways would likely only become competitive if the C-Br bond were already reacted or if specialized catalytic systems designed for C-H activation were employed.

In many palladium-catalyzed cross-coupling reactions, beta-hydride elimination is a common and often problematic side reaction that can lead to undesired alkene byproducts and decomposition of key intermediates. wikipedia.org This process involves the transfer of a hydrogen atom from a carbon atom beta to the metal center, forming a metal-hydride species and an olefin. wikipedia.org For this elimination to occur, two main conditions must be met: the metal complex must be coordinatively unsaturated (possess a vacant coordination site), and the β-hydrogen must be able to adopt a syn-coplanar orientation with the metal-carbon bond. wikipedia.org

When this compound undergoes oxidative addition with a Pd(0) catalyst, it forms a σ-vinylpalladium(II) intermediate, not an alkylpalladium intermediate. If this intermediate were to undergo insertion with an alkene, it would then form an alkylpalladium species. A more direct route to an alkylpalladium intermediate would be via carbopalladation.

Considering the (cyclohexylidenemethyl)palladium(II) species formed after oxidative addition, this is a vinylic palladium intermediate. Beta-hydride elimination is not possible from this intermediate as there are no beta-hydrogens. However, if this intermediate participates in a subsequent reaction (e.g., migratory insertion) that generates an alkylpalladium species where the palladium is attached to the cyclohexane (B81311) ring, beta-hydride elimination would become a critical consideration. For example, in a hypothetical intramolecular cyclization, if a palladium-bound alkyl group is formed on the ring, the availability of beta-hydrogens on adjacent carbons could lead to elimination. The suppression of this pathway is often crucial for the success of cascade reactions and can be achieved through the use of ligands that stabilize the alkylpalladium intermediate or by geometric constraints that prevent the required syn-coplanar arrangement. organic-chemistry.org

Hypervalent halogen compounds, particularly those of iodine (λ³-iodanes), are well-established as versatile reagents in organic synthesis. The corresponding bromine analogues (λ³-bromanes) are generally more reactive and challenging to prepare but offer unique reactivity. nih.gov These species feature a bromine atom in a +3 oxidation state. The formation of hypervalent bromine intermediates from aryl bromides can be achieved through oxidative methods, including electrochemical synthesis. nih.govd-nb.info

While less common for vinyl bromides, it is mechanistically plausible that under strongly oxidizing conditions, the bromine atom in this compound could be converted into a transient hypervalent λ³-bromane intermediate. thieme-connect.com Such a species would be highly electrophilic and could serve as a precursor for unique transformations not readily accessible through transition metal catalysis. The reactivity of these intermediates can be further enhanced by the presence of Lewis or Brønsted acids. nih.gov Potential reaction pathways for a hypervalent this compound intermediate could include oxidative coupling reactions or acting as a precursor to a strained cyclohexyne-type species. The isoelectronic hypervalent bromine(III) species exhibit greater oxidizing ability and electrophilicity compared to their iodine(III) counterparts. nih.gov

Generation and Trapping of Highly Strained Intermediates

The reactivity of this compound extends to the formation of highly strained and transient intermediates, which are of significant interest in synthetic organic chemistry. These fleeting species can be trapped by various reagents, leading to the formation of complex molecular architectures. A key example of this is the generation of cyclohexyne, a highly strained cycloalkyne.

Cycloalkyne Formation (e.g., Cyclohexyne)

The generation of the highly strained and reactive intermediate, cyclohexyne, from this compound is a process that is understood to proceed through a two-step mechanism. This transformation first involves a base-catalyzed isomerization of the allylic bromide, this compound, to the thermodynamically more stable vinyl bromide, 1-bromocyclohexene. This type of isomerization is a known process for allylic halides. acs.orgacs.org The subsequent step involves the dehydrohalogenation of 1-bromocyclohexene, an elimination reaction, to yield the transient cyclohexyne. askfilo.comreddit.comumkc.edu

The initial isomerization is facilitated by a base, which abstracts a proton to form a resonance-stabilized allylic anion. Reprotonation at the alternative position then leads to the thermodynamically favored 1-bromocyclohexene. Following the formation of 1-bromocyclohexene, a strong base is employed to induce a second elimination reaction, this time a dehydrohalogenation, which results in the formation of the highly strained triple bond within the six-membered ring, thus generating cyclohexyne.

Due to its extreme reactivity, cyclohexyne cannot be isolated under normal conditions. Its existence is typically confirmed by trapping it in situ with a reactive diene, such as a substituted cyclopentadienone. This trapping reaction occurs via a [4+2] cycloaddition (Diels-Alder reaction), where the cyclohexyne acts as the dienophile. The resulting cycloadduct provides definitive evidence for the transient formation of cyclohexyne. rsc.org

Detailed research findings on the generation and trapping of cyclohexyne from precursors like 1-bromocyclohexene are summarized in the following table:

| Precursor | Base/Conditions | Trapping Agent | Product | Reference |

|---|---|---|---|---|

| 1-Bromocyclohexene | Strong Base (e.g., Sodium Amide) | 2,5-Dimethylfuran | Diels-Alder Adduct | Furan, 2,5-dimethylfuran, or diphenylisobenzofuran can be used to afford cycloadducts rsc.org |

| 1-Bromocyclohexene | Potassium t-butoxide | Diphenylisobenzofuran | Diels-Alder Adduct | Base-mediated elimination to generate reactive intermediates rsc.org |

Advanced Characterization Techniques for Bromomethylenecyclohexane and Its Reaction Products

Spectroscopic Characterization

Spectroscopic analysis provides the foundational data for confirming the identity and purity of bromomethylenecyclohexane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the molecule's structure.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR and ¹³C NMR provide direct evidence for its structure, while advanced techniques like nOe are vital for stereochemical analysis of its derivatives.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinylic proton (=CHBr) is expected to appear as a singlet in the downfield region, typically between 6.0 and 6.5 ppm, due to the deshielding effects of the double bond and the electronegative bromine atom.

The protons on the cyclohexane (B81311) ring would produce more complex signals. The two allylic protons on the carbon adjacent to the double bond are expected to resonate at approximately 2.2-2.5 ppm. The remaining eight protons on the other four methylene (B1212753) groups of the cyclohexane ring would likely appear as a series of overlapping multiplets in the upfield region, typically between 1.5 and 1.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Vinylic (=CHBr) | 6.0 - 6.5 | Singlet (s) | 1H |

| Allylic (-CH₂) | 2.2 - 2.5 | Multiplet (m) | 4H |

Note: Data are predicted based on standard chemical shift values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For the symmetric structure of this compound, five distinct signals are expected: two for the sp²-hybridized carbons of the double bond and three for the sp³-hybridized carbons of the cyclohexane ring. The carbon atom bonded to bromine (C=CBr) would be significantly downfield, while the exocyclic methylene carbon (=CHBr) would also be in the olefinic region. nih.gov The carbons of the cyclohexane ring would appear in the aliphatic region of the spectrum. nih.gov

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=C Br | 137.9 |

| C =CBr | 91.1 |

| Allylic C H₂ | 35.1 |

| Cyclohexane C H₂ | 27.9 |

Source: SpectraBase. nih.gov Data recorded in CDCl₃.

The Nuclear Overhauser Effect (nOe) is a phenomenon observed in NMR spectroscopy where the irradiation of one nucleus affects the intensity of the signal of a nearby nucleus. This effect is distance-dependent (proportional to 1/r⁶, where r is the internuclear distance) and is observed between nuclei that are close in space, typically within 5 Å, regardless of whether they are connected by chemical bonds. This makes nOe spectroscopy an exceptionally powerful tool for determining the stereochemistry and conformation of molecules. google.com

For reaction products of this compound, nOe is critical for elucidating the relative stereochemistry of newly formed chiral centers. For example, in an addition reaction across the exocyclic double bond (e.g., dihydroxylation or epoxidation), new substituents are introduced. The spatial relationship between these new groups and the protons on the cyclohexane ring can be established using 2D nOe techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).

By observing nOe correlations between the protons of the substituents and the axial or equatorial protons of the cyclohexane ring, one can definitively assign their relative orientation (e.g., cis or trans). For instance, an nOe correlation between a substituent's proton and an axial proton on the ring would indicate that the substituent is also in an axial-like orientation on that face of the molecule.

Mass spectrometry of this compound provides key information about its molecular weight and elemental composition. A defining feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, M+ and (M+2)+. This pattern arises from the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%). For this compound (C₇H₁₁Br), the molecular ion peaks are observed at m/z 174 and 176. nih.gov

The fragmentation pattern also provides structural information. A common fragmentation pathway is the loss of a bromine radical (Br•) to form a stable cation at m/z 95. Another possible fragmentation is the loss of hydrogen bromide (HBr), leading to a peak at m/z 94.

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Ion | Significance |

|---|---|---|

| 174, 176 | [C₇H₁₁Br]⁺ | Molecular ion peaks (M+, M+2), confirming the presence of one bromine atom. |

| 95 | [C₇H₁₁]⁺ | Loss of a bromine radical from the molecular ion. |

Source: NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most notable peaks would include C-H stretching vibrations for both sp² (vinylic) and sp³ (aliphatic) carbons. A weak but sharp absorption band characteristic of a C=C double bond stretch is also expected. The C-Br bond typically exhibits a stretching vibration in the fingerprint region of the spectrum.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H (vinylic) | Stretch | 3020 - 3100 | Medium |

| -C-H (aliphatic) | Stretch | 2850 - 2960 | Strong |

| C=C | Stretch | 1640 - 1680 | Weak to Medium |

| -CH₂- | Bend (Scissoring) | 1450 - 1470 | Medium |

Note: Data are based on typical IR absorption ranges for the specified functional groups.

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations and is highly sensitive to the chemical structure and symmetry of a molecule. For this compound, Raman spectroscopy can be used to identify characteristic vibrational modes, particularly those associated with the carbon-bromine bond and the carbon-carbon double bond.

The C-Br stretching vibration in aliphatic bromides typically appears as an intense line in the Raman spectrum. aps.org For normal-chain aliphatic bromides with two to five carbon atoms, this frequency is consistently observed around 564 cm⁻¹. aps.org However, branching near the bromine atom can lower this frequency to approximately 539 cm⁻¹. aps.org In the case of this compound, the exocyclic methylene group and the cyclohexane ring constitute a specific structural environment that influences the vibrational frequency of the C-Br bond.

In addition to the C-Br stretch, the C=C stretching vibration of the methylenecylcohexane moiety is a key feature in the Raman spectrum, typically found in the 1640-1680 cm⁻¹ region. The exact position and intensity of this peak can provide insights into the electronic environment of the double bond and can be used to monitor reactions involving this functional group. For instance, in gas-solid reactions of compounds with aliphatic double bonds with bromine, Raman microspectroscopy has been effectively used to demonstrate the bromination of the double bond. nih.gov

Table 1: Characteristic Raman Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

|---|---|---|

| C-Br | Stretching | 530 - 570 |

| C=C | Stretching | 1640 - 1680 |

| CH₂ | Scissoring/Wagging | 1150 - 1450 |

Note: The exact peak positions can vary based on the molecular environment and physical state of the sample.

Chromatographic Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. acs.org In the analysis of this compound, GC is used to separate the compound from a mixture, and MS provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern. wisc.edu

The mass spectrum of a brominated compound is characterized by the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.9% and ⁸¹Br ≈ 49.1%). youtube.com This isotopic signature is a key identifier for bromine-containing fragments in the mass spectrum.

Table 2: Potential Mass Spectrometry Fragmentation for this compound (C₇H₁₁Br)

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 174/176 | [C₇H₁₁Br]⁺• | Molecular ion (M⁺•), showing the characteristic 1:1 ratio for bromine isotopes. |

| 95 | [C₇H₁₁]⁺ | Loss of Br• radical. |

| 93/95 | [M - HBr]⁺• | Loss of hydrogen bromide. |

| 81 | [C₆H₉]⁺ | Common fragment in the mass spectra of cyclohexene (B86901) derivatives. massbank.eu |

Note: The fragmentation pattern is predictive and based on general principles and the analysis of isomeric compounds.

Applications of Bromomethylenecyclohexane in Complex Organic Synthesis

Versatile Building Block in the Construction of Carbon Skeletons

The intrinsic reactivity of the bromomethylene group makes Bromomethylenecyclohexane an excellent building block for the elaboration of complex carbocyclic and heterocyclic frameworks. The carbon-bromine bond on the sp²-hybridized carbon can be readily converted into a carbon-metal bond, which then serves as a nucleophilic handle for subsequent reactions. This two-step process allows for the strategic introduction of the cyclohexylidenemethyl moiety onto a variety of molecular scaffolds.

Furthermore, the exocyclic double bond can participate in various addition and cycloaddition reactions, providing another avenue for skeletal construction. This dual reactivity enables chemists to design synthetic routes where both the C-Br bond and the C=C bond are manipulated in a controlled, sequential manner to build intricate molecular structures. For instance, its use in intramolecular cross-coupling reactions has been explored for the construction of fused and spirocyclic ring systems, which are common motifs in natural products. nih.gov

Precursor for Diverse Functionalized Cyclohexane (B81311) Derivatives

This compound is a key starting material for synthesizing a wide range of functionalized cyclohexane derivatives. While vinylic halides are generally less reactive than alkyl halides in classical nucleophilic substitution reactions, they can be induced to react with various nucleophiles under specific conditions, often involving transition metal catalysis.

More commonly, the transformation into more reactive intermediates, such as organolithium or Grignard reagents, opens the door to a vast array of functionalizations. These intermediates react readily with a broad spectrum of electrophiles to yield products like carbinols, ketones, and amines. This versatility allows for the targeted synthesis of cyclohexane derivatives with precisely installed functional groups, which are valuable intermediates for further synthetic manipulations.

Below is a table illustrating the transformation of this compound into various functionalized derivatives via an organometallic intermediate pathway.

| Reagent Sequence | Intermediate | Electrophile | Product Class | Example Product Structure |

| 1. Mg or 2 Li2. Aldehyde (R'CHO) | Organomagnesium or Organolithium | Aldehyde | Secondary Carbinol | Cyclohexylidene(R')methanol |

| 1. Mg or 2 Li2. Ketone (R'COR'') | Organomagnesium or Organolithium | Ketone | Tertiary Carbinol | 1-(Cyclohexylidenemethyl)-1-R',R''-methanol |

| 1. Mg or 2 Li2. Nitrile (R'CN) then H₃O⁺ | Organomagnesium or Organolithium | Nitrile | Ketone | Cyclohexylidenemethyl R' Ketone |

| 1. Mg or 2 Li2. N-Formylpiperidine | Organomagnesium or Organolithium | Amide | Aldehyde | Cyclohexylidenemethanal |

| 1. Mg or 2 Li2. Chloramine (NH₂Cl) | Organomagnesium or Organolithium | Chloramine | Primary Amine | Cyclohexylidenemethanamine |

Strategic Reagent in Modern Cross-Coupling Methodologies

One of the most powerful applications of this compound in modern organic synthesis is its role as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions. youtube.com These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. As a vinylic bromide, this compound readily participates in the oxidative addition step of the catalytic cycle with palladium(0) complexes. youtube.com

This reactivity makes it a suitable substrate for several key cross-coupling methodologies:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. nih.govresearchgate.net

Stille Coupling: Coupling with organostannanes (organo-tin compounds), which is valued for its tolerance of a wide range of functional groups. nih.govyoutube.com

Heck Coupling: Reaction with alkenes to form substituted alkenes, effectively adding the cyclohexylidenemethyl group across a double bond. youtube.com

Sonogashira Coupling: Coupling with terminal alkynes to synthesize conjugated enynes, which are important structures in materials science and natural products. youtube.com

These methodologies provide reliable and modular routes to complex molecules that would be difficult to assemble using traditional synthetic methods.

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst | General Product Structure |

| Suzuki-Miyaura youtube.com | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ + Base | Aryl/Vinyl-substituted methylenecyclohexane (B74748) |

| Stille youtube.com | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | R-substituted methylenecyclohexane |

| Heck youtube.com | Alkene (R-CH=CH₂) | Pd(OAc)₂ + Ligand + Base | (Cyclohexylidenemethyl)-substituted alkene |

| Sonogashira youtube.com | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base | (Cyclohexylidenemethyl)-alkyne |

Utility in Generating Highly Reactive Intermediates for Downstream Synthetic Transformations

The carbon-bromine bond in this compound is a gateway to the formation of highly reactive organometallic intermediates. beilstein-journals.org The most common of these are Grignard reagents and organolithium species, generated through the reaction of this compound with magnesium metal or lithium metal, respectively.

Grignard Reagent (Cyclohexylidenemethylmagnesium bromide): Formed by reacting with magnesium turnings, this intermediate is a potent nucleophile and a strong base. It is widely used for additions to carbonyl compounds (aldehydes, ketones, esters), nitriles, and epoxides.

Organolithium Reagent (Cyclohexylidenemethyllithium): Typically formed by reaction with two equivalents of lithium metal or via lithium-halogen exchange, this reagent is even more reactive than its Grignard counterpart. It engages in similar reactions but often with different selectivity or under milder conditions.

These intermediates are not typically isolated but are generated in situ and used immediately in subsequent reactions. Their generation transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon, a classic example of umpolung (reactivity inversion) that is central to synthetic strategy. rsc.org The ability to generate these powerful nucleophiles makes this compound a valuable precursor for a host of complex downstream transformations. anu.edu.au

Role in Industrial Chemical Syntheses

In the pharmaceutical and agrochemical industries, bromo-organic compounds serve as crucial intermediates for the synthesis of active ingredients and complex molecules. cscpl.comframochem.com While specific, large-scale industrial applications of this compound are not widely publicized, its potential is evident from its chemical properties. The cyclohexylidenemethyl motif is a structural component that can be found in various biologically active molecules.

This compound serves as an efficient precursor for introducing this specific scaffold into larger, more complex target molecules. Its utility in robust and scalable cross-coupling reactions makes it an attractive candidate for process chemistry, where reliability and efficiency are paramount. nih.gov In the synthesis of pharmaceuticals or agrochemicals, a molecule like this compound could be used in an early-stage coupling reaction to build the core carbon skeleton of the target compound.

Theoretical and Computational Chemistry Studies on Bromomethylenecyclohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of bromomethylenecyclohexane. These calculations provide insights into the distribution of electrons within the molecule and identify the most probable sites for chemical reactions.

The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons in a reaction, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region of lowest electron density and is associated with the molecule's ability to accept electrons, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scielo.org.mx A smaller gap generally suggests higher reactivity.

For this compound, the exocyclic double bond is expected to be the primary site of high electron density, making it susceptible to electrophilic addition reactions. libretexts.org DFT calculations can quantify the energies of the HOMO and LUMO, as well as generate molecular electrostatic potential (MEP) maps. scirp.org These maps provide a visual representation of the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas, such as the π-system of the double bond) and blue regions indicating positive electrostatic potential (electron-poor areas).

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Description | Predicted Value (Illustrative) |

| HOMO Energy | Energy of the highest occupied molecular orbital | -9.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | 0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 10.0 eV |

| Ionization Potential | The minimum energy required to remove an electron | 9.5 eV |

| Electron Affinity | The energy released when an electron is added | -0.5 eV |

| Electronegativity (χ) | The tendency of the molecule to attract electrons | 4.5 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 5.0 |

| Electrophilicity Index (ω) | A measure of the molecule's electrophilic character | 2.025 |

Note: These values are illustrative and would be determined with specific DFT calculations (e.g., using a functional like B3LYP and a basis set such as 6-31G(d)). researchgate.net

Computational Modeling of Reaction Pathways and Transition States (e.g., related to free radical or catalytic mechanisms)

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of reaction barriers and the elucidation of the preferred reaction pathways.

A key reaction of this compound is the electrophilic addition of bromine (Br₂) across the exocyclic double bond. masterorganicchemistry.com Computational studies on similar alkenes have shown that this reaction proceeds through a cyclic bromonium ion intermediate. libretexts.org Theoretical calculations can be used to optimize the geometry of this intermediate and the preceding transition state. The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state.

For instance, in the bromination of an alkene, the reaction is initiated by the attack of the π-electrons of the double bond on a bromine molecule, leading to the formation of a bromonium ion and a bromide ion. masterorganicchemistry.com The subsequent step involves the backside attack of the bromide ion on one of the carbon atoms of the bromonium ion, resulting in the formation of a vicinal dibromide with anti-stereochemistry. masterorganicchemistry.com Computational modeling can provide detailed information about the energetics of each step and the structure of the transition states involved.

Free radical reactions, such as the addition of HBr in the presence of peroxides (anti-Markovnikov addition), can also be modeled. In this case, the reaction proceeds through a radical chain mechanism involving bromine radical addition to the double bond. Computational chemistry can be used to determine the relative stability of the possible radical intermediates, thereby explaining the regioselectivity of the reaction.

Table 2: Illustrative Calculated Energies for the Bromination of this compound

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | This compound + Br₂ | 0 |

| Transition State 1 | Formation of the bromonium ion | +10 |

| Bromonium Ion Intermediate | Cyclic intermediate | +5 |

| Transition State 2 | Attack of the bromide ion | +8 |

| Product | 1,2-dibromo-1-(bromomethyl)cyclohexane | -25 |

Note: These are hypothetical energy values to illustrate a reaction profile. Actual values would be obtained from high-level quantum chemical calculations.

Stereochemical Dynamics and Conformational Analysis

The stereochemistry and conformational preferences of this compound are critical to its reactivity and interactions. The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. sapub.org The substituents on the ring can occupy either axial or equatorial positions.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to perform a detailed conformational analysis of this compound. researchgate.net These calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. For this compound, the key conformational equilibrium is the chair-chair interconversion of the cyclohexane ring.

The presence of the bromomethylene group introduces additional stereochemical considerations. The bulky nature of this group will have a significant influence on the conformational equilibrium of the cyclohexane ring. It is expected that the conformer where the bromomethylene group is in a pseudo-equatorial position would be more stable to minimize steric interactions. sapub.org

Furthermore, the stereochemical outcome of reactions, such as the electrophilic addition of bromine, is influenced by the conformation of the starting material and the stereoelectronic effects in the transition state. libretexts.org For example, the attack of the electrophile can occur from either face of the exocyclic double bond, potentially leading to different diastereomeric products depending on the existing stereochemistry and the reaction conditions. Computational modeling can help to predict the preferred direction of attack and thus the major stereoisomer formed. libretexts.org

Table 3: Illustrative Conformational Analysis of a Substituted Cyclohexane

| Conformer | Substituent Position | Relative Energy (kcal/mol) (Illustrative) | Population at 298 K (%) (Illustrative) |

| Chair 1 | Equatorial | 0 | 95 |

| Chair 2 | Axial | 1.7 | 5 |

| Twist-Boat | - | 5.5 | <0.1 |

Note: This table illustrates the general principles of conformational analysis for a monosubstituted cyclohexane. The actual energy differences for this compound would need to be calculated.

Retrosynthetic Analysis Strategies Involving Bromomethylenecyclohexane

Bromomethylenecyclohexane as a Key Synthon in Retrosynthetic Disconnections

In the grammar of retrosynthetic analysis, molecules are broken down at key bonds, a process known as disconnection. This imaginary cleavage generates idealized fragments called synthons, which correspond to real-world synthetic equivalents. This compound is a valuable synthetic equivalent for the cyclohexylidenemethyl cation synthon or a related electrophilic species. The presence of the bromine atom activates the exocyclic methylene (B1212753) group for nucleophilic attack, making it a potent electrophile.

The primary disconnection strategy involving this compound is the cleavage of a carbon-nucleophile bond, where the nucleophile can be a carbon, oxygen, nitrogen, or sulfur atom. This retrosynthetic step is the reverse of a nucleophilic substitution reaction. For instance, a target molecule containing a cyclohexylidenemethyl moiety attached to a heteroatom or a carbon chain can be disconnected at that bond, leading back to this compound and the corresponding nucleophile.

Table 1: Retrosynthetic Disconnections Leading to this compound

| Target Moiety | Disconnection | Synthon (Electrophilic) | Synthetic Equivalent | Nucleophile |

| Cyclohexylidenemethyl-O-R | C-O | Cyclohexylidenemethyl cation | This compound | R-O⁻ |

| Cyclohexylidenemethyl-N(R)₂ | C-N | Cyclohexylidenemethyl cation | This compound | R₂N⁻ |

| Cyclohexylidenemethyl-S-R | C-S | Cyclohexylidenemethyl cation | This compound | R-S⁻ |

| Cyclohexylidenemethyl-C(R)₃ | C-C | Cyclohexylidenemethyl cation | This compound | R₃C⁻ (e.g., Grignard or organolithium reagent) |

This approach is particularly powerful in the synthesis of sterically hindered ethers, amines, sulfides, and quaternary carbon centers. The rigid cyclohexane (B81311) ring and the exocyclic double bond introduce significant steric bulk, which can be strategically employed to control the stereochemistry of subsequent transformations.

Strategic Integration into Multi-Step Synthetic Sequences

One common strategy involves the initial alkylation of a nucleophile with this compound to install the cyclohexylidenemethyl group. This fragment can then be further elaborated. The exocyclic double bond is a key functional handle, amenable to a variety of transformations such as epoxidation, dihydroxylation, ozonolysis, or hydrogenation. This allows for the introduction of new functional groups and the construction of more complex ring systems.

For example, in the synthesis of certain spirocyclic compounds, this compound can be used to introduce the foundational carbocyclic ring. A subsequent intramolecular reaction, such as a cyclization or a ring-closing metathesis, can then form the second ring of the spirocycle.

Table 2: Exemplary Multi-Step Sequence Involving this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nucleophilic Substitution | This compound, Diethyl malonate, NaH, THF | Diethyl 2-(cyclohexylidenemethyl)malonate |

| 2 | Hydrolysis and Decarboxylation | LiOH, H₂O/THF; then H₃O⁺, heat | 3-Cyclohexylidene-propanoic acid |

| 3 | Intramolecular Friedel-Crafts Acylation | SOCl₂, then AlCl₃, CH₂Cl₂ | Spiro[4.5]decan-1-one derivative |

This sequence demonstrates how this compound can serve as a linchpin in a synthesis, enabling the construction of a complex polycyclic system through a series of well-established chemical transformations.

Practical Considerations in Retrosynthetic Design for this compound-Derived Targets

While a powerful tool, the use of this compound in retrosynthetic design requires careful consideration of several practical factors to ensure a successful synthesis.

Reactivity and Selectivity: this compound is a reactive alkylating agent. In the presence of multiple nucleophilic sites within a substrate, chemoselectivity can be a challenge. Careful selection of reaction conditions, such as the base, solvent, and temperature, is crucial to favor the desired reaction pathway. Protecting groups may be necessary to mask more reactive functional groups elsewhere in the molecule.

Steric Hindrance: The bulky cyclohexyl group can significantly influence the reactivity of the electrophilic center. While this can be advantageous for controlling stereoselectivity, it can also hinder the approach of sterically demanding nucleophiles, leading to slow reaction rates or the need for more forcing conditions.

Stability of Intermediates: The exocyclic double bond in this compound and its derivatives can be prone to isomerization to the more thermodynamically stable endocyclic double bond under certain conditions, particularly in the presence of acid or base. The synthetic plan must account for the potential for this undesired side reaction and choose conditions that minimize its occurrence.

Future Directions and Emerging Research Avenues for Bromomethylenecyclohexane

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing environmental impact and enhancing efficiency. jddhs.comwjpmr.comuniroma1.it For the synthesis of bromomethylenecyclohexane, future research will likely pivot towards greener and more sustainable approaches that offer improvements over traditional methods, which may involve hazardous reagents and generate significant waste. jddhs.comwjpmr.com The adoption of green chemistry principles aims to create processes that are not only environmentally benign but also economically viable. wjpmr.com

Key areas of development include:

Alternative Energy Sources: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being explored to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govmdpi.com

Green Solvents and Solvent-Free Conditions: The use of environmentally friendly solvents, such as water or bio-based solvents, or conducting reactions under solvent-free conditions, can significantly reduce the generation of volatile organic compounds (VOCs). nih.govmdpi.com

Catalytic Processes: The development of novel catalytic systems can enable more selective and efficient transformations, often under milder reaction conditions, thereby reducing waste and energy usage. eurekaselect.com

Renewable Feedstocks: Investigating synthetic pathways that utilize renewable starting materials is a critical aspect of sustainable chemistry, aiming to reduce reliance on petrochemical sources. jddhs.com

The following table summarizes some green chemistry approaches applicable to organic synthesis:

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Prevention of Waste | Designing synthetic routes with high atom economy. | Reduces the amount of byproducts and waste generated. |

| Use of Catalysis | Employing catalytic reagents over stoichiometric ones. | Increases reaction efficiency and reduces waste. wjpmr.com |

| Design for Energy Efficiency | Utilizing ambient temperature and pressure conditions. | Minimizes energy consumption and associated costs. jddhs.com |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. | Decreases dependence on fossil fuels. jddhs.com |

By integrating these sustainable practices, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. uniroma1.it

Expanding the Substrate Scope and Selectivity of Catalytic Transformations

Catalytic transformations are at the forefront of modern organic synthesis, and expanding their scope and selectivity is a continuous area of research. For reactions involving this compound, future efforts will likely concentrate on the development of novel catalyst systems that can accommodate a wider range of substrates and afford products with high levels of chemo-, regio-, and stereoselectivity.

Emerging research in catalysis that could be applied to this compound includes:

Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective transformations under mild conditions, often in aqueous media. astrazeneca.com

Visible-Light-Mediated Catalysis: This approach utilizes light energy to drive chemical reactions, often enabling unique transformations that are not accessible through traditional thermal methods. astrazeneca.com

Electrocatalysis: Using electricity to drive reactions provides a sustainable and controllable method for a variety of synthetic transformations. astrazeneca.com

Cooperative Catalysis: The use of two or more catalysts that work in concert can enable complex transformations with high efficiency and selectivity. nih.gov

A significant challenge in catalysis is achieving site-selectivity, particularly in molecules with multiple reactive sites. researchgate.net The development of catalysts that can differentiate between similar functional groups is a key area of investigation. For instance, in the context of this compound, this could involve the selective functionalization of the exocyclic double bond in the presence of other reactive moieties.

The table below illustrates potential catalytic transformations and the desired selectivity:

| Catalytic Transformation | Type of Selectivity | Potential Outcome |

| Asymmetric Hydrogenation | Enantioselectivity | Synthesis of chiral cyclohexane (B81311) derivatives. |

| Cross-Coupling Reactions | Chemoselectivity | Selective reaction at the C-Br bond without affecting the double bond. |

| Halofunctionalization | Regioselectivity | Controlled addition of functionalities across the double bond. nih.gov |

Advancements in catalyst design, including the use of machine learning and artificial intelligence to predict catalyst performance, will play a crucial role in expanding the synthetic utility of this compound. astrazeneca.com

Exploration of Novel Synthetic Applications and Functional Group Interconversions

This compound is a versatile building block in organic synthesis due to the presence of two key functional groups: the bromo-substituted exocyclic double bond. fiveable.mesolubilityofthings.com Future research will undoubtedly focus on leveraging this reactivity to develop novel synthetic applications and efficient functional group interconversions. ub.eduvanderbilt.eduimperial.ac.uk

The bromoalkene moiety can participate in a variety of transformations, including:

Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles to introduce new functional groups. fiveable.me

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds.

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage to generate radical intermediates for subsequent reactions. researchgate.net

Furthermore, the exocyclic double bond is a handle for numerous transformations, such as:

Addition Reactions: Electrophilic additions of various reagents can lead to a diverse array of functionalized cyclohexane derivatives.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can be used to open the ring or introduce carbonyl functionalities.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions to construct more complex polycyclic systems.

The interplay between these two functional groups allows for a rich and diverse chemistry. For example, a reaction could be designed to proceed via an initial functionalization of the double bond, followed by a subsequent transformation at the carbon-bromine bond, or vice-versa.

The following table provides examples of potential functional group interconversions starting from this compound:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Bromoalkene | Nucleophile (e.g., R₂CuLi) | Substituted alkene |

| Bromoalkene | Pd catalyst, boronic acid | Arylated or vinylated alkene |

| Exocyclic Double Bond | H₂, Pd/C | Methylcyclohexane |

| Exocyclic Double Bond | O₃, then DMS | Cyclohexanone (B45756) |

The development of new reagents and reaction conditions will continue to expand the repertoire of synthetic transformations available for this compound, enabling the synthesis of increasingly complex and valuable molecules.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. rsc.orgscienceopen.comscielo.brresearchgate.net Future research on this compound will increasingly rely on advanced spectroscopic and computational techniques to gain deeper insights into the intricate details of its reactivity. researchgate.netthieme.de

Spectroscopic techniques that can be employed to study reaction mechanisms include:

In-situ NMR Spectroscopy: Allows for the real-time monitoring of reaction progress and the detection of transient intermediates.

Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize reaction intermediates and products. osti.gov

Infrared (IR) and Raman Spectroscopy: Provide information about the vibrational modes of molecules, which can be used to track changes in bonding during a reaction.

Computational chemistry offers powerful tools for elucidating reaction mechanisms at the molecular level. rsc.orgresearchgate.netrsc.org Density Functional Theory (DFT) calculations, for example, can be used to:

Map Potential Energy Surfaces: To identify transition states and intermediates, and to calculate reaction barriers. researchgate.net

Analyze Molecular Orbitals: To understand the electronic factors that govern reactivity.

Simulate Reaction Dynamics: To gain insights into the temporal evolution of a chemical reaction.

The synergy between experimental and computational approaches is particularly powerful. scielo.br For instance, spectroscopic data can be used to validate computational models, while computational results can guide the design of new experiments to test mechanistic hypotheses.

The table below summarizes the application of these advanced techniques:

| Technique | Information Gained | Application to this compound |

| In-situ NMR | Identification of reaction intermediates. | Elucidating the mechanism of a novel catalytic transformation. |

| DFT Calculations | Determination of transition state structures and energies. researchgate.net | Understanding the origins of selectivity in a reaction. |

| HR-ESI-MS | Characterization of transient species. osti.gov | Identifying key intermediates in a complex reaction cascade. |

By employing these sophisticated tools, researchers can develop a more comprehensive and predictive understanding of the chemical behavior of this compound, which will in turn accelerate the discovery of new and useful chemical transformations.

常见问题

Q. What are the critical safety protocols for handling bromomethylenecyclohexane in laboratory settings?

Methodological Answer: this compound is flammable (H226 hazard code) and requires stringent safety measures:

- Personal Protective Equipment (PPE):

- Storage:

- Emergency Procedures:

- In case of fire, use CO₂, dry powder, or foam (avoid water jets) .

- For spills, collect with inert absorbents and dispose via approved waste facilities .

Q. What synthetic routes are commonly employed to produce this compound?

Methodological Answer: While direct synthesis methods are not detailed in the evidence, this compound is likely synthesized via:

- Free Radical Bromination: Reaction of methylcyclohexane with bromine (Br₂) under UV light, though this may yield mixtures requiring purification via distillation .

- Nucleophilic Substitution: Reaction of cyclohexylmethanol with HBr in the presence of a catalyst (e.g., H₂SO₄) .

Key Validation Steps: - Monitor reaction progress using gas chromatography (GC).

- Purify via fractional distillation (boiling point ~175–180°C inferred from analogs) .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 1.0–1.8 ppm (cyclohexane ring protons) and δ 3.3–3.5 ppm (CH₂Br group) .

- ¹³C NMR: Signal at ~30–35 ppm for Br-CH₂ .

- Mass Spectrometry (MS): Molecular ion peak at m/z 177.09 (C₇H₁₃Br⁺) .

- Infrared (IR) Spectroscopy: C-Br stretch at 500–600 cm⁻¹ .

- Purity Analysis: Use GC with flame ionization detection (FID) or HPLC with UV/vis detectors .

Advanced Research Questions

Q. How does this compound react under nucleophilic or thermal conditions?

Methodological Answer:

- Nucleophilic Substitution (SN2):

- Reacts with nucleophiles (e.g., OH⁻, NH₃) to form cyclohexylmethanol or cyclohexylmethylamine. Kinetic studies require polar aprotic solvents (e.g., DMSO) and controlled temperatures .

- Thermal Decomposition:

- At >200°C, decomposes into HBr and cyclohexene. Monitor using thermogravimetric analysis (TGA) coupled with FTIR for gas detection .

Experimental Design Tip: Use Schlenk lines to handle HBr gas safely .

- At >200°C, decomposes into HBr and cyclohexene. Monitor using thermogravimetric analysis (TGA) coupled with FTIR for gas detection .

Q. How can researchers address contradictory or missing toxicity data for this compound?

Methodological Answer: Current SDSs lack acute toxicity data (e.g., LD50) . To resolve this:

- In Vitro Assays: Conduct MTT assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity .

- Environmental Impact Studies: Use Daphnia magna or algae models to evaluate EC50 (ecotoxicity) .

- Data Validation: Cross-reference results with PubChem or EPA DSSTox databases for consistency .

Q. What experimental precautions are needed when studying this compound’s reactivity with strong bases?

Methodological Answer: Reactions with bases (e.g., NaOH) may produce exothermic dehydrohalogenation:

- Controlled Conditions: Use ice baths and slow reagent addition to mitigate runaway reactions .

- Gas Detection: Employ FTIR or gas sensors to monitor HBr release .

- Byproduct Analysis: Characterize cyclohexene via GC-MS and quantify using internal standards (e.g., deuterated toluene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。